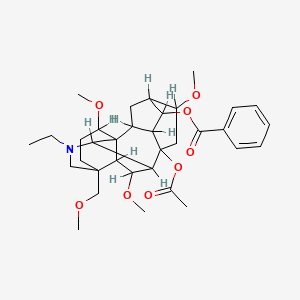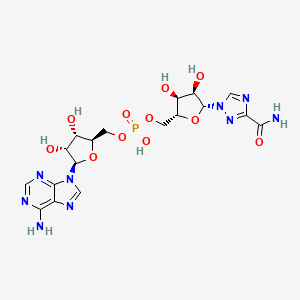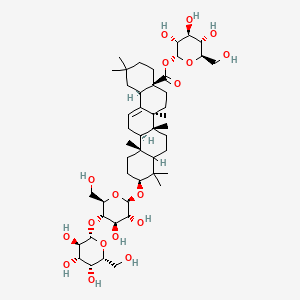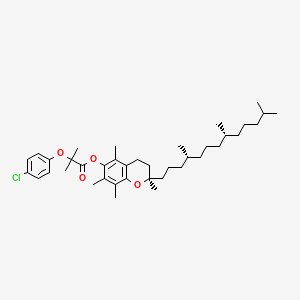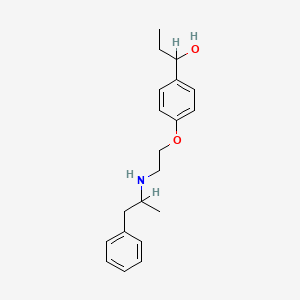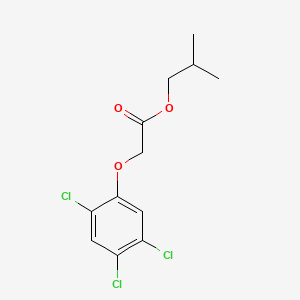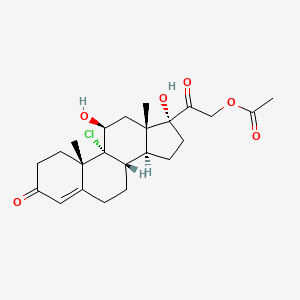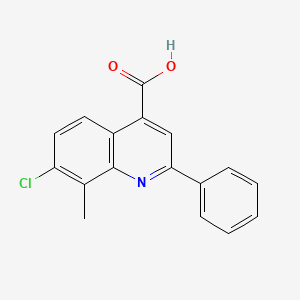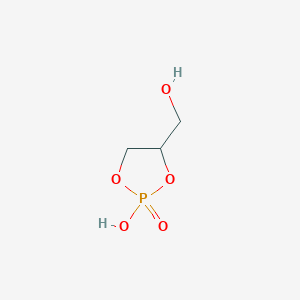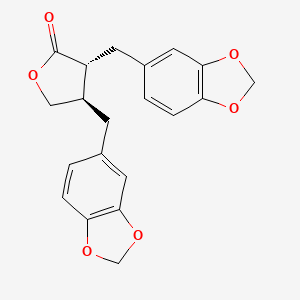
桧木宁
描述
Hinokinin is a lignan isolated from several plant species. It has been recently investigated for its biological activities, including cytotoxicity, anti-inflammatory, and antimicrobial activities .
Synthesis Analysis
The total synthesis of pharmacologically active lignan Hinokinin involves a three-step cascade reaction. This includes a highly stereoselective Michael addition, anion-oxidative hydroxylation, and oxygen anion cyclization to construct the pivotal butyrolactonimidate intermediate .Molecular Structure Analysis
Hinokinin is a colorless crystalline compound. It can be isolated from various species of Chamaecyparis, Zanthoxylum, Phyllanthus, Aristolochia, Piper, Virola, Linum, and Bursera .Chemical Reactions Analysis
The total synthesis of Hinokinin involves a three-step cascade reaction. This includes a highly stereoselective Michael addition, anion-oxidative hydroxylation, and oxygen anion cyclization .Physical And Chemical Properties Analysis
Hinokinin is a colorless crystalline compound. It can be isolated from various species of plants and is also synthesized from pinoresinol .科学研究应用
Cytotoxicity
Hinokinin has been studied for its cytotoxic properties . This means it has the potential to be toxic to cells, which can be particularly useful in the field of cancer research where the goal is often to selectively kill cancer cells.
Anti-inflammatory Activity
Hinokinin has been found to have anti-inflammatory effects . In one study, it was found to reduce carrageenan-induced rat paw oedema , suggesting it could potentially be used in the treatment of inflammatory conditions.
Antimicrobial Activity
Hinokinin has also been investigated for its antimicrobial activities . This could make it useful in the development of new antibiotics or antiseptics.
Anti-trypanosomal Activity
One of the most notable properties of Hinokinin is its anti-trypanosomal activity . Trypanosoma is a genus of parasites that cause diseases such as Chagas disease and African sleeping sickness, so this property of Hinokinin could be very significant in the field of tropical medicine.
Antinociceptive Effect
Hinokinin has been found to have an antinociceptive effect, meaning it can reduce the sensation of pain . This was demonstrated in a formalin test in mice, where hinokinin was found to decrease paw licking in both phases of the test . This suggests that Hinokinin could potentially be used in the development of new analgesics.
Antimicrobial Agents in Functionalized Mesoporous Silica
Hinokinin has been studied for its potential use as an antimicrobial agent in functionalized mesoporous silica . This could have applications in the field of materials science, particularly in the development of antimicrobial surfaces or coatings.
作用机制
Hinokinin, also known as (-)-Hinokinin, is a dibenzylbutyrolactone lignan derived from various species of plants . It has been shown to have potential neuroprotective effects, as well as anti-inflammatory, anti-tumor, antiviral, and antifungal properties . This article will delve into the mechanism of action of Hinokinin, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
For instance, it has potential neuroprotective effects , and it has been shown to inhibit the generation of superoxide molecules by neutrophils .
Mode of Action
Hinokinin interacts with its targets to induce various changes. For example, it has been shown to inhibit the generation of superoxide molecules by neutrophils and decrease elastase secretion from neutrophils . This suggests that Hinokinin may interact with its targets to modulate their activity, thereby exerting its biological effects.
Biochemical Pathways
Hinokinin affects several biochemical pathways. It has been shown to reduce LPS-induced nitric oxide production from macrophages . The anti-inflammatory property of Hinokinin is mediated by the NF-kB signaling mechanism . Additionally, Hinokinin has been shown to modulate the Nrf2/Keap1/ARE pathway, MAPKs (JNK, p38, and ERK 1/2), and TLR4/MyD88/NF-κB mediated inflammatory pathways .
Pharmacokinetics
These properties play a crucial role in drug discovery and chemical safety assessment
Result of Action
Hinokinin has been shown to induce apoptosis and promote antitumor actions on various cancer cell lines in vitro . It significantly reduced the viability of HuH-7 cells and showed to be a strong inducer of apoptosis . Furthermore, Hinokinin was found to be highly toxic using the brine shrimp lethality test .
Action Environment
One study found that the percentage of seawater significantly influenced the peak area of hinokinin . This suggests that environmental factors such as the presence of seawater may influence the action of Hinokinin.
安全和危害
未来方向
属性
IUPAC Name |
(3R,4R)-3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c21-20-15(6-13-2-4-17-19(8-13)26-11-24-17)14(9-22-20)5-12-1-3-16-18(7-12)25-10-23-16/h1-4,7-8,14-15H,5-6,9-11H2/t14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWGQGZPYDSYEL-LSDHHAIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)O1)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](C(=O)O1)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70949391 | |
| Record name | 3,4-Bis[(2H-1,3-benzodioxol-5-yl)methyl]oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70949391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26543-89-5 | |
| Record name | Hinokinin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26543-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hinokinin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026543895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Bis[(2H-1,3-benzodioxol-5-yl)methyl]oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70949391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




